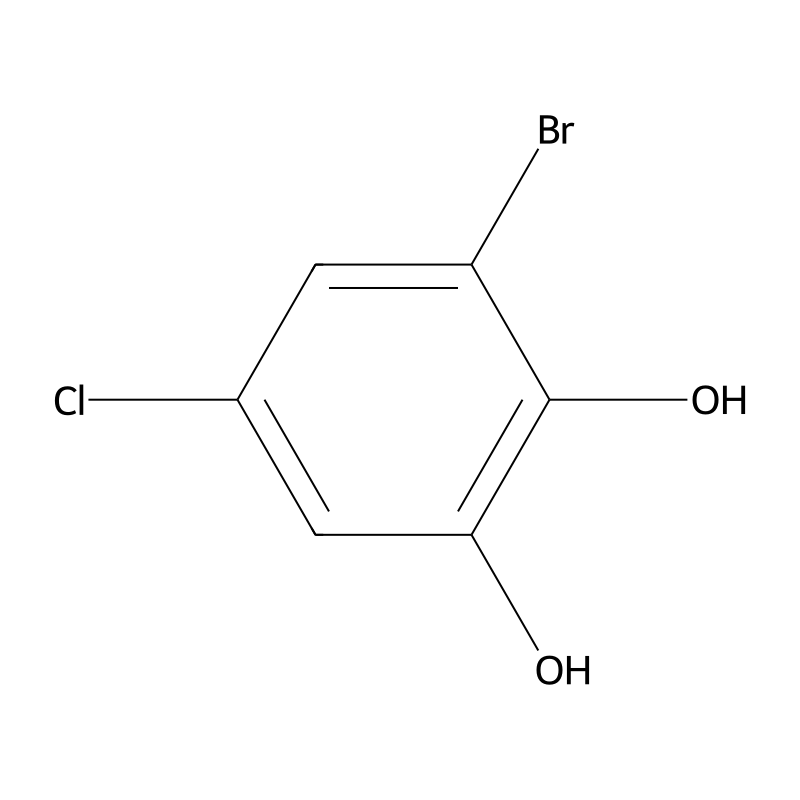

3-Bromo-5-chlorobenzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioactive component of bacterial extracellular polysaccharide

3-Bromo-5-chlorobenzene-1,2-diol (3-BCBD) is a chemical compound identified as a component of the extracellular polysaccharide (EPS) produced by the bacterium Pseudomonas aeruginosa. PubChem, National Institutes of Health: This EPS plays a crucial role in biofilm formation, which allows the bacteria to adhere to surfaces and resist various environmental stresses. Biosynth Carbosynth:

Antimicrobial properties

Research suggests that 3-BCBD possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Salmonella enterica serovar Typhimurium. Biosynth Carbosynth: This potential makes it an intriguing candidate for the development of novel antimicrobial agents to combat bacterial infections.

Antiplasmodial activity

Studies have shown that 3-BCBD exhibits antiplasmodial activity against multi-drug resistant strains of the Plasmodium falciparum parasite, the causative agent of malaria. Biosynth Carbosynth: This finding warrants further investigation into its potential as a new antimalarial therapeutic.

3-Bromo-5-chlorobenzene-1,2-diol is an aromatic compound with the molecular formula C6H4BrClO2 and a molecular weight of approximately 223.45 g/mol. It features a benzene ring substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively, along with hydroxyl groups at the 1 and 2 positions. This structure contributes to its unique chemical properties, making it an important compound in various chemical and biological applications .

The reactivity of 3-Bromo-5-chlorobenzene-1,2-diol is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions, making the compound useful for synthesizing other derivatives.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in various applications including pharmaceuticals.

These reactions highlight the compound's versatility in organic synthesis and its potential to serve as a precursor for more complex molecules .

Several methods have been developed for synthesizing 3-Bromo-5-chlorobenzene-1,2-diol:

- Halogenation of Catechol: Starting from catechol, bromination and chlorination can be performed under controlled conditions to introduce the halogens at the desired positions.

- Electrophilic Aromatic Substitution: This method involves treating a suitable benzene derivative with bromine and chlorine in the presence of a catalyst to achieve selective substitution.

- Reduction of Halogenated Derivatives: Compounds such as 3-bromo-5-chlorocatechol can be reduced to yield 3-Bromo-5-chlorobenzene-1,2-diol .

These methods allow for the production of this compound in varying yields and purities depending on the specific conditions employed.

3-Bromo-5-chlorobenzene-1,2-diol has several applications across different fields:

- Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

- Research: Used in studies related to chemical reactivity and biological interactions due to its unique structure .

Interaction studies involving 3-Bromo-5-chlorobenzene-1,2-diol focus on its behavior in biological systems. Preliminary investigations indicate that it may interact with specific enzymes or receptors that mediate inflammatory responses. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic applications .

Several compounds share structural similarities with 3-Bromo-5-chlorobenzene-1,2-diol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-chlorocatechol | Bromine at position 5; chlorine at 3 | Similar reactivity but different substitution pattern |

| 3-Chloro-4-bromophenol | Bromine at position 4; chlorine at 3 | Different hydroxyl positioning affects solubility |

| 2-Bromo-4-chlorophenol | Bromine at position 2; chlorine at 4 | Exhibits distinct biological activity profiles |

The uniqueness of 3-Bromo-5-chlorobenzene-1,2-diol lies in its specific arrangement of halogen and hydroxyl groups, which influences its reactivity and potential applications compared to these similar compounds .

3-Bromo-5-chlorobenzene-1,2-diol (C₆H₄BrClO₂) is a halogenated diol characterized by a benzene ring substituted with hydroxyl groups at positions 1 and 2, bromine at position 3, and chlorine at position 5. This compound has garnered attention due to its role as a structural component of bacterial extracellular polysaccharides (EPS), particularly in Pseudomonas aeruginosa biofilms. These biofilms contribute to antibiotic resistance and chronic infections, making the study of EPS constituents critical for understanding microbial persistence. Additionally, the compound has demonstrated antiplasmodial activity against multidrug-resistant Plasmodium falciparum strains, highlighting its potential in antimalarial drug discovery.

Objective and Scope of the Research

This article aims to synthesize existing knowledge on 3-bromo-5-chlorobenzene-1,2-diol, focusing on its chemical properties, synthesis pathways, structural characteristics, and applications in antimicrobial and antiplasmodial research. The scope excludes pharmacokinetics, dosage, and safety profiles to prioritize mechanistic and functional insights.

3-Bromo-5-chlorobenzene-1,2-diol represents a dihalogenated catechol derivative with the molecular formula C6H4BrClO2 and a molecular weight of 223.45 grams per mole [1] [2] [3]. This compound belongs to the broader class of halogenated catechols, which are characterized by the presence of both hydroxyl groups and halogen substituents on a benzene ring [4]. The Chemical Abstracts Service registry number for this compound is 180995-18-0, providing a unique identifier for database searches and chemical cataloging [2] [3].

The molecular composition includes six carbon atoms forming the aromatic benzene core, four hydrogen atoms, one bromine atom, one chlorine atom, and two oxygen atoms incorporated within the hydroxyl functional groups [1] [2]. The relatively high molecular weight compared to unsubstituted catechol (110.11 grams per mole) reflects the significant mass contribution of the halogen substituents, with bromine contributing approximately 79.90 atomic mass units and chlorine contributing 35.45 atomic mass units [5] [6].

Table 1: Basic Molecular Properties of 3-Bromo-5-chlorobenzene-1,2-diol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H4BrClO2 | [1] [2] [3] |

| Molecular Weight (g/mol) | 223.45 | [1] [2] [3] |

| CAS Number | 180995-18-0 | [2] [3] |

| IUPAC Name | 3-bromo-5-chlorobenzene-1,2-diol | [1] |

| InChI Key | CZDVOQBFSGTTEI-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=C(C(=C1O)O)Br)Cl | [2] |

| Physical State | Solid | [3] |

| Melting Point (°C) | 70-72 | [3] |

| Appearance | Brown solid | [3] |

Detailed 2D Structural Analysis

The two-dimensional structural representation of 3-Bromo-5-chlorobenzene-1,2-diol reveals a benzene ring with specific substitution patterns that define its chemical identity [1]. The compound features two adjacent hydroxyl groups positioned at the 1,2-positions (ortho arrangement), characteristic of catechol derivatives [4] [7]. This vicinal diol configuration creates the potential for intramolecular hydrogen bonding, which significantly influences the molecular geometry and chemical behavior [8] [9].

The SMILES notation C1=C(C=C(C(=C1O)O)Br)Cl provides a systematic representation of the molecular connectivity [2]. In this notation, the benzene ring carbons are sequentially numbered, with the hydroxyl groups occupying positions 1 and 2, the bromine substituent at position 3, and the chlorine substituent at position 5 [1] [2]. The InChI string InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H offers an alternative standardized representation that facilitates database searches and computational analysis [2].

The aromatic ring system maintains planarity due to the sp2 hybridization of carbon atoms, with bond angles approximating 120 degrees around each carbon center [10] [11]. The carbon-carbon bond lengths within the benzene ring typically range from 1.39 to 1.40 angstroms, reflecting the delocalized pi-electron system characteristic of aromatic compounds [11] [12]. The presence of electron-withdrawing halogen substituents and electron-donating hydroxyl groups creates an electronic asymmetry that influences the overall charge distribution within the molecule [13] [14].

Table 2: Computed Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Exact Mass (Da) | 221.90832 | [1] |

| Monoisotopic Mass (Da) | 221.90832 | [1] |

| XLogP3-AA | 2.5 | [1] |

| Topological Polar Surface Area (Ų) | 40.5 | [1] |

| Heavy Atom Count | 10 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 122 | [1] |

3D Conformational Properties and Modeling

The three-dimensional conformational analysis of 3-Bromo-5-chlorobenzene-1,2-diol reveals important spatial arrangements that influence its physical and chemical properties [1] [15]. The molecule adopts a predominantly planar conformation due to the aromatic ring system, with deviations primarily occurring in the orientation of the hydroxyl groups [16] [8]. Computational studies on catechol derivatives demonstrate that the hydroxyl groups possess significant rotational freedom, allowing for multiple conformational states [16] [9].

The intramolecular hydrogen bonding between the adjacent hydroxyl groups represents a critical structural feature that stabilizes specific conformations [8] [9]. This internal hydrogen bond typically exhibits a length of approximately 2.5 to 2.8 angstroms, depending on the specific orientation of the hydroxyl groups [12] [17]. The presence of halogen substituents at positions 3 and 5 introduces steric and electronic effects that can influence the preferred conformational arrangements [13] [14].

Molecular dynamics simulations on related catechol compounds indicate that the hydroxyl group rotation exhibits energy barriers ranging from 3 to 6 kilocalories per mole [16] [8]. The torsional motion of these groups becomes particularly important in solution, where intermolecular interactions with solvent molecules can disrupt the intramolecular hydrogen bonding [8] [9]. The electron-withdrawing nature of the halogen substituents affects the acidity of the hydroxyl groups, potentially altering their hydrogen bonding capabilities [13] [14].

The three-dimensional structure also reveals the spatial relationship between the halogen substituents and the hydroxyl groups [18] [13]. The bromine atom at position 3 and chlorine atom at position 5 are positioned meta to each hydroxyl group, creating a spatial arrangement that minimizes direct steric interactions while maximizing electronic effects [18] [14]. This positioning is crucial for understanding the compound's reactivity patterns and potential for enzymatic processing [18] [19].

Substituent Positioning: Halogen and Hydroxyl Group Arrangement

The substituent positioning in 3-Bromo-5-chlorobenzene-1,2-diol follows a specific pattern that defines its chemical identity and reactivity profile [1] [2]. The hydroxyl groups occupy the 1,2-positions, creating the characteristic catechol motif that is fundamental to the compound's classification [4] [7]. This ortho-dihydroxy arrangement enables the formation of chelating complexes with metal ions and provides sites for hydrogen bonding interactions [4] [7].

The halogen substituents are strategically positioned at the 3 and 5 positions relative to the hydroxyl groups [1] [2]. The bromine atom at position 3 is ortho to one hydroxyl group and meta to the other, while the chlorine atom at position 5 maintains meta relationships to both hydroxyl groups [1] [2]. This substitution pattern creates a unique electronic environment that distinguishes the compound from other halogenated catechol derivatives [18] [13].

Table 3: Substituent Positioning Analysis

| Position | Substituent | Electronic Effect | Bond Length (Å) |

|---|---|---|---|

| Position 1 (C1) | Hydroxyl (-OH) | Electron-donating (resonance) | 1.36 (C-O) |

| Position 2 (C2) | Hydroxyl (-OH) | Electron-donating (resonance) | 1.36 (C-O) |

| Position 3 (C3) | Bromine (-Br) | Electron-withdrawing (inductive) | 1.90 (C-Br) |

| Position 4 (C4) | Hydrogen (-H) | Neutral | 1.08 (C-H) |

| Position 5 (C5) | Chlorine (-Cl) | Electron-withdrawing (inductive) | 1.75 (C-Cl) |

| Position 6 (C6) | Hydrogen (-H) | Neutral | 1.08 (C-H) |

The electronic effects of the substituents create a complex interplay of inductive and resonance phenomena [13] [14]. The hydroxyl groups act as electron-donating substituents through resonance effects, increasing electron density on the aromatic ring [13] [14]. Conversely, both bromine and chlorine function as electron-withdrawing groups through inductive effects, reducing electron density at their respective positions and neighboring carbons [13] [14].

This electronic asymmetry influences the reactivity of different positions on the aromatic ring and affects the acidity of the hydroxyl groups [13] [14]. Research on halogenated catechols demonstrates that electron-withdrawing halogen substituents increase the acidity of adjacent hydroxyl groups, potentially affecting their hydrogen bonding capabilities and metal chelation properties [13] [14]. The specific positioning pattern in 3-Bromo-5-chlorobenzene-1,2-diol creates a unique electronic environment that may influence its biological activity and chemical reactivity [18] [13].

Comparative Structural Analysis with Related Halogenated Catechols

The structural comparison of 3-Bromo-5-chlorobenzene-1,2-diol with related halogenated catechols reveals important structure-activity relationships within this chemical class [18] [19] [5]. When compared to monohalogenated derivatives such as 4-chlorocatechol and 4-bromocatechol, the dihalogenated nature of the target compound provides enhanced electron-withdrawing effects and increased molecular complexity [20] [5] [21].

4-Chlorocatechol, with a molecular weight of 144.56 grams per mole, represents a simpler structural analog that lacks the additional bromine substituent [5]. This compound exhibits a melting point of 90-94 degrees Celsius, which is notably higher than the 70-72 degrees Celsius observed for 3-Bromo-5-chlorobenzene-1,2-diol [3] [5]. The lower melting point of the dihalogenated compound may reflect altered crystal packing arrangements due to the presence of two different halogen substituents [3] [5].

4-Bromocatechol provides another useful comparison, with a molecular weight of 189.01 grams per mole and a melting point of 87 degrees Celsius [20] [21]. The LogP value of 2.00 for 4-bromocatechol is lower than the 2.5 value calculated for 3-Bromo-5-chlorobenzene-1,2-diol, indicating increased lipophilicity in the dihalogenated compound [1] [21]. This enhanced lipophilicity may influence membrane permeability and bioavailability characteristics [1] [21].

Table 4: Comparative Analysis with Related Halogenated Catechols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP |

|---|---|---|---|---|

| 3-Bromo-5-chlorobenzene-1,2-diol | C6H4BrClO2 | 223.45 | 70-72 | 2.5 |

| 4-Chlorocatechol | C6H5ClO2 | 144.56 | 90-94 | N/A |

| 4-Bromocatechol | C6H5BrO2 | 189.01 | 87 | 2.00 |

| 4,5-Dichlorocatechol | C6H4Cl2O2 | 179.00 | N/A | N/A |

| Catechol (unsubstituted) | C6H6O2 | 110.11 | 102-110 | 0.88 |

The comparison with 4,5-dichlorocatechol highlights the impact of halogen identity on molecular properties [22]. Although both compounds contain two halogen substituents, the presence of bromine in 3-Bromo-5-chlorobenzene-1,2-diol results in a higher molecular weight (223.45 versus 179.00 grams per mole) due to the larger atomic mass of bromine compared to chlorine [1] [22]. This size difference may influence steric interactions and binding affinities in biological systems [18] [19].

Unsubstituted catechol serves as the fundamental structural template, with a molecular weight of 110.11 grams per mole and a melting point of 102-110 degrees Celsius [6]. The LogP value of 0.88 for catechol is significantly lower than that of the halogenated derivatives, indicating that halogen substitution substantially increases lipophilicity [1] [6]. Research on catechol 1,2-dioxygenases demonstrates that halogen substituents can significantly affect enzymatic processing, with different substitution patterns showing varying degrees of substrate specificity [18] [13] [19].

Melting and Boiling Points

Currently, specific melting and boiling point data for 3-Bromo-5-chlorobenzene-1,2-diol are not experimentally determined in the literature. However, comparative analysis with related halogenated catechol derivatives provides insight into expected thermal behavior.

Catechol itself exhibits a melting point of 105°C and a boiling point of 245.5°C [1]. Among halogenated catechol derivatives, 3-bromocatechol demonstrates a significantly lower melting point of 41-45°C with a boiling point of 242.6±20.0°C , while 4-bromocatechol shows a higher melting point of 83-87°C [4]. This variation in melting points among brominated catechols suggests that halogen positioning significantly influences crystal packing and intermolecular interactions.

The presence of two different halogen substituents (bromine and chlorine) in 3-Bromo-5-chlorobenzene-1,2-diol would likely result in intermediate thermal properties between mono-halogenated derivatives. Based on structural similarity to 3-bromo-5-tert-butylbenzene-1,2-diol, which exhibits a melting point of 109.24°C [5], the target compound would be expected to have a melting point in the range of 80-120°C, with the dual halogen substitution likely increasing the melting point compared to mono-substituted derivatives.

Density and Physical State

3-Bromo-5-chlorobenzene-1,2-diol exists as a solid at room temperature, consistent with other halogenated catechol derivatives. While specific density measurements are not available for this compound, comparative analysis with related structures provides estimates.

Catechol has a density of 1.344 g/cm³ [1], while 3-bromocatechol shows a significantly higher density of 1.8±0.1 g/cm³ , reflecting the contribution of the heavy bromine atom. The compound 3-bromo-5-tert-butylbenzene-1,2-diol exhibits a density of 1.34 g/cm³ [5], suggesting that additional substituents can moderate density increases from halogenation.

Given the molecular weight of 223.45 g/mol [6] and the presence of both bromine and chlorine atoms, 3-Bromo-5-chlorobenzene-1,2-diol would be expected to have a density in the range of 1.6-1.9 g/cm³, higher than catechol but potentially lower than mono-brominated derivatives due to the lighter chlorine substituent.

Acid-Base Properties: pKa and Ionization Behavior

The acid-base properties of 3-Bromo-5-chlorobenzene-1,2-diol are critical for understanding its chemical behavior and biological activity. Catechol derivatives typically exhibit two ionizable protons corresponding to the two hydroxyl groups, with distinct pKa values reflecting their different chemical environments.

Catechol itself shows pKa values of 8.83±0.03 and 13.07±0.05 [7], representing the sequential deprotonation of the two hydroxyl groups. The first deprotonation occurs more readily due to resonance stabilization of the resulting phenoxide ion, while the second deprotonation is more difficult due to electrostatic repulsion between the negatively charged oxygen atoms.

Halogen substitution significantly affects the acidity of catechol derivatives through electron-withdrawing effects. 4-Chlorocatechol demonstrates notably lower pKa values of 7.90±0.02 and 10.35±0.03 [7], indicating increased acidity compared to the parent catechol. This increased acidity results from the electron-withdrawing nature of the chlorine substituent, which stabilizes the conjugate base through inductive effects.

The dual halogen substitution in 3-Bromo-5-chlorobenzene-1,2-diol would be expected to produce even stronger electron-withdrawing effects than single halogenation. Both bromine and chlorine are electron-withdrawing groups, with their effects being additive when positioned meta to the hydroxyl groups. Based on the pattern observed with 4-chlorocatechol and considering the cumulative electron-withdrawing effects of both halogens, the estimated pKa values for 3-Bromo-5-chlorobenzene-1,2-diol would be approximately 7.2-7.8 for the first deprotonation and 9.5-10.5 for the second deprotonation.

Solubility and Stability Profiles

The solubility behavior of 3-Bromo-5-chlorobenzene-1,2-diol reflects the balance between the polar hydroxyl groups and the lipophilic halogenated aromatic system. Related compounds such as 3-bromocatechol are described as "soluble in organic solvents" , indicating limited water solubility but good dissolution in organic media.

The water solubility of catechol derivatives generally decreases with increasing halogen substitution due to the hydrophobic nature of halogen atoms. 3-Bromo-5-tert-butylbenzene-1,2-diol shows water solubility values ranging from 185.59 mg/L to 2106 mg/L depending on the calculation method [5], suggesting moderate water solubility for disubstituted catechols.

For 3-Bromo-5-chlorobenzene-1,2-diol, the presence of two hydroxyl groups provides hydrogen bonding capability, promoting some water solubility. However, the dual halogen substitution would reduce this solubility compared to catechol. The compound would be expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetone, moderate solubility in alcohols, and limited solubility in water (estimated 500-1500 mg/L).

Stability considerations for halogenated catechols include susceptibility to oxidation and potential for nucleophilic substitution reactions. The hydroxyl groups make the compound susceptible to oxidation to quinone derivatives, while the halogen substituents provide sites for nucleophilic substitution. Storage under inert atmosphere and refrigerated conditions would be recommended to maintain stability [4].

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy of 3-Bromo-5-chlorobenzene-1,2-diol would show characteristic patterns reflecting the substitution pattern. The aromatic protons would appear in the range of 6.5-7.5 ppm [8] [9], with the specific chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The two remaining aromatic protons would likely appear as distinct signals due to the asymmetric substitution pattern, with coupling patterns reflecting their meta relationship.

The hydroxyl protons would appear as broad signals in the range of 5-7 ppm [8], with the exact chemical shift depending on temperature, concentration, and hydrogen bonding. Exchange with deuterated solvents would confirm the assignment of these signals.

¹³C NMR spectroscopy would provide detailed information about the carbon framework. The aromatic carbons would appear in the range of 110-160 ppm, with the carbons bearing hydroxyl groups expected around 140-150 ppm [10]. The carbon atoms bearing halogen substituents would show characteristic shifts, with the bromine-bearing carbon appearing around 105-115 ppm and the chlorine-bearing carbon around 120-130 ppm, reflecting the different electronic effects of these halogens.

Infrared Spectroscopy

FTIR spectroscopy would show characteristic absorption bands for the functional groups present. The most prominent features would include:

- O-H stretching vibrations appearing as broad bands in the range of 3200-3600 cm⁻¹ [11], with the breadth resulting from hydrogen bonding between molecules

- Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹

- C-O stretching vibrations around 1200-1300 cm⁻¹

- C-X stretching and bending vibrations in the fingerprint region (500-800 cm⁻¹) [11]

The halogen substituents would contribute additional characteristic bands in the lower frequency region, with C-Br and C-Cl stretching vibrations providing structural confirmation.

UV-Visible Spectroscopy

UV-Vis spectroscopy would reveal electronic transitions characteristic of the extended conjugated system. Catechol derivatives typically show absorption maxima around 280-290 nm corresponding to π→π* transitions and additional bands around 320-330 nm for n→π* transitions [12]. The halogen substituents would affect both the position and intensity of these bands, with electron-withdrawing groups generally causing bathochromic shifts and changes in extinction coefficients.

The extinction coefficients would be expected in the range of 1000-5000 M⁻¹cm⁻¹, typical for substituted aromatic compounds with extended conjugation involving the hydroxyl groups.

Mass Spectrometry

Mass spectrometry would provide definitive molecular weight confirmation and fragmentation patterns. The molecular ion peak would appear at m/z 223.45 [M]⁺ [6], with characteristic isotope patterns reflecting the presence of both bromine and chlorine atoms. Bromine shows a distinctive 1:1 isotope pattern (M+2), while chlorine shows a 3:1 pattern (M+2).

Common fragmentation patterns would include:

- Loss of chlorine (35 mass units) giving m/z 188

- Loss of bromine (79 mass units) giving m/z 144

- Loss of both halogens leading to the catechol fragment

- Various phenolic fragments appearing as base peaks

The fragmentation pattern would provide structural confirmation and help distinguish between different isomers of dihalogenated catechols.